

molecular weight and formula of 5,11-Dihydrodibenzo[b,e]oxazepine

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Compound of Interest

Compound Name: 5,11-Dihydrodibenzo[b,e]
[1,4]oxazepine

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An In-depth Technical Guide to 5,11-Dihydrodibenzo[b,e]oxazepine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

5,11-Dihydrodibenzo[b,e]oxazepine is a tricyclic heterocyclic compound with the molecular formula $C_{13}H_{11}NO$.^[1] It forms the core structure for a class of compounds with diverse pharmacological activities. The molecular weight of this compound is 197.23 g/mol.^[1]

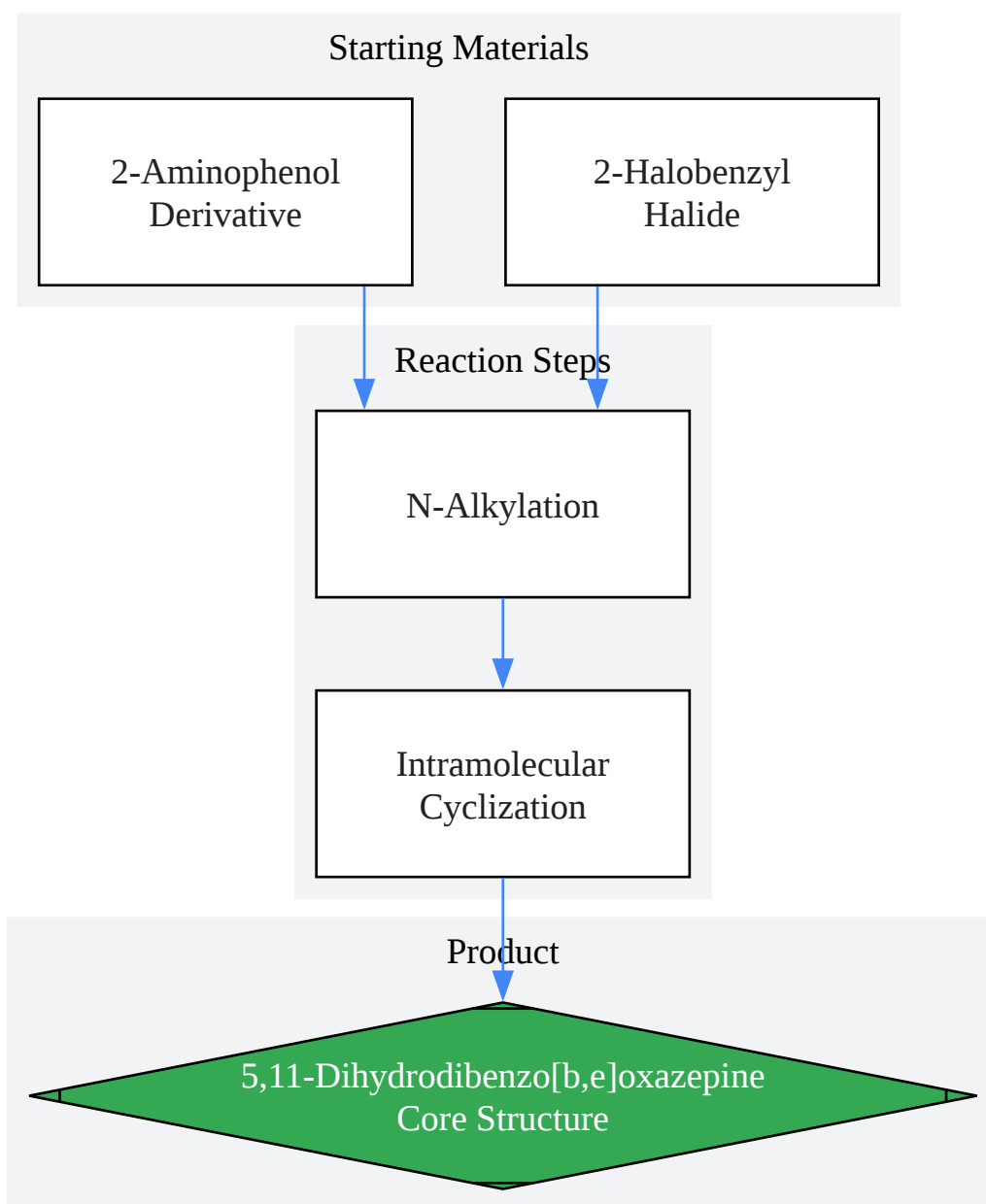
Property	Value	Source
Molecular Formula	$C_{13}H_{11}NO$	PubChem CID: 11084798 ^[1]
Molecular Weight	197.23 g/mol	PubChem CID: 11084798 ^[1]
IUPAC Name	5,11-dihydrodibenzo[b,e] ^[2] [3]oxazepine	PubChem CID: 11084798
CAS Number	3433-74-7	PubChem CID: 11084798

Synthesis and Experimental Protocols

The synthesis of the dibenzo[b,e]oxazepine scaffold can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. While a specific detailed protocol for the parent compound 5,11-Dihydrodibenzo[b,e]oxazepine is not readily available in recent literature, a foundational synthesis is described by Yale and Sowinski in their 1964 paper, "Novel Polycyclic Heterocycles. II. Derivatives of 5,11-Dihydrodibenz[b,e][2][3]oxazepine".^[4] The general principle of this synthesis involves the cyclization of a suitably substituted aminophenol derivative.

Modern approaches to constructing the dibenzo[b,f][2][3]oxazepine core, a closely related isomer, often utilize methods such as the condensation of o-aminophenol with o-chlorobenzaldehyde, followed by cyclization.^[5] Another approach involves the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines.

A generalized workflow for the synthesis of dibenzo[b,e]oxazepine derivatives is outlined below.



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A generalized synthetic workflow for the dibenzo[b,e]oxazepine core.

Biological Activity and Mechanism of Action

Derivatives of the 5,11-Dihydrodibenzo[b,e]oxazepine scaffold have been investigated for a range of central nervous system (CNS) activities, including potential use as anticonvulsant and psychotropic agents.[6][7] The mechanism of action for many of these derivatives is attributed

to their ability to modulate the function of ion channels and G-protein coupled receptors (GPCRs).

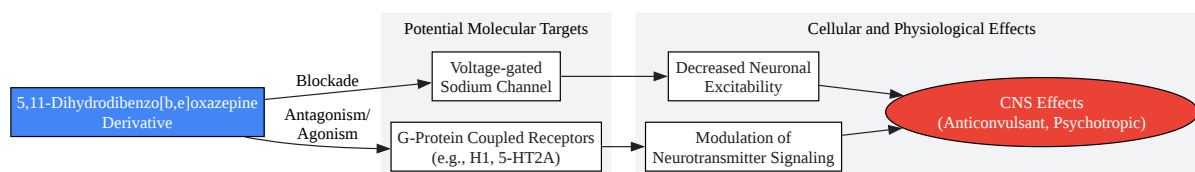
Sodium Channel Blockade

A primary mechanism of action for several structurally related tricyclic compounds, such as carbamazepine and its derivatives, is the blockade of voltage-gated sodium channels.[2] This action inhibits the rapid firing of neurons, which is a key factor in the generation of seizures. It is plausible that 5,11-Dihydrodibenzo[b,e]oxazepine and its analogues share this property.

Interaction with G-Protein Coupled Receptors (GPCRs)

Studies on various dibenzo[b,e]oxepine derivatives have revealed interactions with several aminergic GPCRs, including histamine (H₁) and serotonin (5-HT_{2a}) receptors.[8] The specific pharmacological profile is often dependent on the substitution pattern on the tricyclic core. This suggests that compounds based on the 5,11-Dihydrodibenzo[b,e]oxazepine scaffold could be tailored to achieve desired selectivity for different receptor subtypes.

The potential interaction of dibenzo[b,e]oxazepine derivatives with multiple receptor systems highlights their classification as "dirty drugs" in some cases, meaning they interact with multiple targets.[8] This can lead to a broad range of pharmacological effects, which can be either beneficial or result in side effects.



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Potential mechanisms of action for dibenzo[b,e]oxazepine derivatives.

Conclusion

5,11-Dihydrodibenzo[b,e]oxazepine represents a valuable scaffold in medicinal chemistry, with its derivatives showing promise for the development of novel therapeutics targeting the central nervous system. Further research into the specific synthesis and pharmacological profiling of the parent compound and its novel analogues is warranted to fully elucidate their therapeutic potential and mechanisms of action. The versatility of this chemical structure allows for the fine-tuning of its interactions with various biological targets, offering opportunities for the design of more selective and efficacious drugs.

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